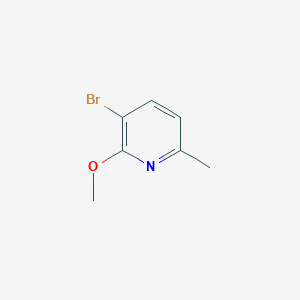

![molecular formula C18H17NO3 B1291465 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid CAS No. 445492-18-2](/img/structure/B1291465.png)

3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid (3-BPA) is an organic compound belonging to the family of indole derivatives. It is a white crystalline solid with a melting point of 162-164 degrees Celsius and a boiling point of 288-290 degrees Celsius. 3-BPA is a colorless, odorless, and generally non-toxic chemical that has been used in a variety of scientific and industrial applications.

Scientific Research Applications

Drug Synthesis and Pharmaceutical Research

This compound is a valuable intermediate in the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of new pharmaceutical agents, particularly in the realm of anti-inflammatory and analgesic medications. The benzyloxy group offers a protective environment for the indole moiety, which can be further functionalized to explore its pharmacological potential .

Material Science

In material science, the compound’s unique structure could be utilized in the creation of novel organic semiconductors. These materials are crucial for the development of flexible electronic devices. The indole core of the molecule can contribute to high thermal stability and charge transport properties .

Agricultural Chemistry

The benzyloxy-indole structure is similar to natural plant hormones and could be used to synthesize agrochemicals that regulate plant growth. This application is particularly relevant for developing herbicides and insecticides that target specific pathways in plant or insect metabolism .

Biochemical Research

Researchers can use this compound as a building block for peptides and proteins in biochemical studies. It can help in understanding protein-protein interactions and the role of indole derivatives in biological systems. This has implications for the study of neurodegenerative diseases and the development of enzyme inhibitors .

Environmental Science

In environmental science, derivatives of this compound could be explored for their ability to bind to pollutants or heavy metals, aiding in bioremediation processes. The compound’s structure may allow it to interact with various environmental contaminants, facilitating their breakdown or removal .

Catalysis

The compound’s structure, with its benzyloxy group, could be used to design catalysts for chemical reactions. These catalysts could be employed in creating more efficient and environmentally friendly chemical processes, particularly in organic synthesis .

Nanotechnology

In nanotechnology, the compound could be used to functionalize the surface of nanoparticles. This functionalization can improve the solubility, stability, and targeting capabilities of nanoparticles for drug delivery and diagnostic purposes .

Analytical Chemistry

Finally, in analytical chemistry, this compound could serve as a standard or reagent in chromatography and spectroscopy. Its distinct chemical properties can help in the identification and quantification of similar compounds in complex mixtures .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The exact changes resulting from this interaction would depend on the specific target and the context within which the compound is acting.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects of these pathway modulations would depend on the specific biological context.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

3-(5-phenylmethoxyindol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-18(21)9-11-19-10-8-15-12-16(6-7-17(15)19)22-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRZZZKWULRNPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

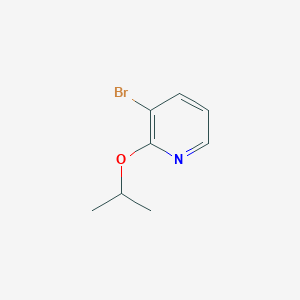

![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)

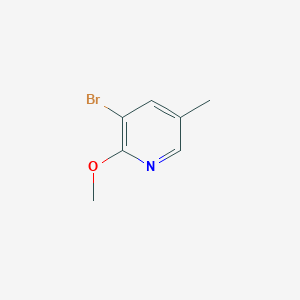

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)

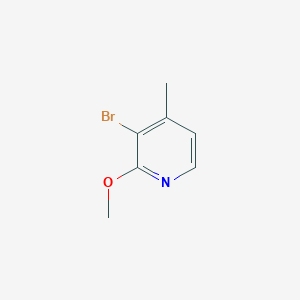

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)